

"molecular structure and IUPAC name of 1-Cyclooctene, 3-bromo-"

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Compound of Interest

Compound Name: 1-Cyclooctene, 3-bromo
Cat. No.: B15128604

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Technical Guide: 3-Bromocyclooct-1-ene

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

This technical guide provides a comprehensive overview of 3-bromocyclooct-1-ene, a key intermediate in organic synthesis. The document details its molecular structure, chemical and physical properties, spectroscopic profile, and a representative synthetic protocol. The synthesis via allylic bromination is presented, including a detailed reaction mechanism and a workflow diagram. This guide is intended to serve as a foundational resource for researchers utilizing this compound in synthetic chemistry and drug development endeavors.

Molecular Structure and Nomenclature

3-Bromocyclooct-1-ene is a halogenated cycloalkene. The bromine atom is positioned at the allylic carbon, adjacent to the double bond within the eight-membered ring.

- IUPAC Name: (1Z)-3-bromocyclooctene[1]
- Synonyms: 1-Cyclooctene, 3-bromo-; 3-bromocyclooct-1-ene; (Z)-3-bromocyclooct-1-ene[1][2]
- CAS Number: 7422-06-2[1][2]



Molecular Formula: C₈H₁₃Br[1][2]

Molecular Structure:

Caption: 2D structure of 3-bromocyclooct-1-ene.

Chemical and Physical Properties

The following tables summarize the key chemical and physical properties of 3-bromocyclooct-1-ene. Most of the available data is based on computational models.

Table 1: General and Computed Physical Properties

Property	Value	Source
Molecular Weight	189.09 g/mol	PubChem[1][2]
Exact Mass	188.02006 Da	PubChem[1][2]
XLogP3	3.5	PubChem[1][2]
Hydrogen Bond Donor Count	0	PubChem[1][2]
Hydrogen Bond Acceptor Count	0	PubChem[1][2]
Rotatable Bond Count	0	PubChem[1][2]
Topological Polar Surface Area	0 Ų	PubChem[1][2]
Complexity	96.7	PubChem[1][2]

Synthesis Protocol

The primary method for the synthesis of 3-bromocyclooct-1-ene is the allylic bromination of cyclooctene using N-bromosuccinimide (NBS) as the bromine source. This reaction, often initiated by light or a radical initiator, is known as the Wohl-Ziegler reaction.

Experimental Protocol (Analogous Synthesis)

Foundational & Exploratory



The following protocol is adapted from the synthesis of 3-bromocyclohexene, a similar allylic bromination reaction.[3] This procedure should be effective for the synthesis of 3-bromocyclooct-1-ene with minor modifications as necessary.

Materials:

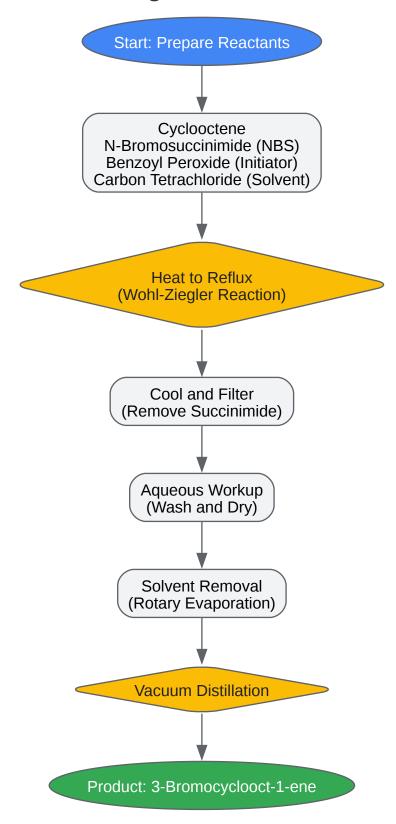
- Cyclooctene
- N-Bromosuccinimide (NBS)
- Benzoyl peroxide (or another radical initiator, e.g., AIBN)
- Carbon tetrachloride (CCl₄) (Note: CCl₄ is a hazardous substance and appropriate safety precautions must be taken. Alternative solvents like cyclohexane or acetonitrile may be used.)

Procedure:

- To a solution of cyclooctene in carbon tetrachloride, add N-bromosuccinimide.
- Add a catalytic amount of benzoyl peroxide to the mixture.
- Stir the mixture at room temperature for a period, then slowly heat to reflux (approximately 77°C for CCl₄). The reaction is often exothermic and requires careful heating.
- Maintain the reaction at reflux for several hours until TLC or GC-MS analysis indicates the consumption of the starting material.
- Cool the reaction mixture to room temperature. The succinimide byproduct will precipitate and can be removed by filtration.
- Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
- Remove the solvent under reduced pressure using a rotary evaporator.
- Purify the crude product by vacuum distillation to yield 3-bromocyclooct-1-ene as a colorless
 oil.



Synthesis Workflow Diagram



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Caption: Workflow for the synthesis of 3-bromocyclooct-1-ene.

Reaction Mechanism: Allylic Bromination

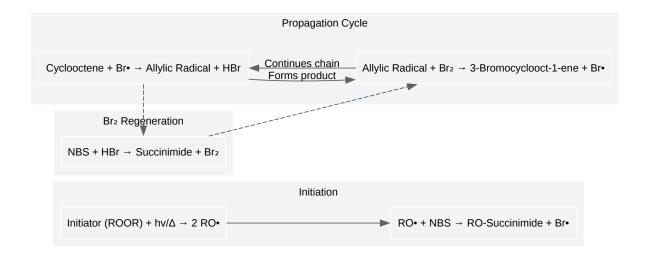
The reaction proceeds via a free-radical chain mechanism.

- Initiation: Light or heat initiates the homolytic cleavage of the radical initiator (e.g., benzoyl peroxide), which then generates a bromine radical from NBS. A trace amount of HBr can also react with NBS to produce a low concentration of Br₂.
- Propagation:
 - A bromine radical abstracts an allylic hydrogen from cyclooctene, forming a resonancestabilized allylic radical and HBr.
 - The allylic radical reacts with a molecule of Br₂ (generated in situ from the reaction of HBr and NBS) to form the 3-bromocyclooct-1-ene product and a new bromine radical, which continues the chain reaction.
- Termination: The reaction is terminated by the combination of any two radical species.

The use of NBS is crucial as it maintains a low, steady-state concentration of Br₂ and HBr, which suppresses the competing electrophilic addition of bromine across the double bond.

Mechanism Diagram





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Caption: Free-radical mechanism of allylic bromination.

Spectroscopic Data

Spectroscopic data is essential for the characterization of 3-bromocyclooct-1-ene. While detailed peak assignments are not readily available in the cited literature, the existence of key spectra has been confirmed.[1]

Table 2: Summary of Available Spectroscopic Data

Technique	Data Availability	Source
¹³ C NMR	Spectrum available	SpectraBase via PubChem[1]
Mass Spectrometry (GC-MS)	Spectrum available	SpectraBase via PubChem[1]
Infrared (IR) Spectroscopy	Spectrum available	SpectraBase via PubChem[1]



Researchers should refer to spectral databases or acquire experimental data for detailed structural elucidation and purity assessment. Key expected signals would include:

- ¹H NMR: Olefinic protons (typically 5.5-6.0 ppm), the proton on the bromine-bearing carbon (CH-Br, typically 4.5-5.0 ppm), and aliphatic protons of the cyclooctyl ring.
- ¹³C NMR: Olefinic carbons (typically 120-140 ppm), the carbon bearing the bromine atom (typically 50-60 ppm), and other aliphatic carbons.
- IR: C=C stretch (around 1650 cm⁻¹), C-H stretches (olefinic >3000 cm⁻¹, aliphatic <3000 cm⁻¹), and C-Br stretch (typically 500-600 cm⁻¹).
- Mass Spectrometry: A molecular ion peak (M+) and a characteristic M+2 peak of similar intensity due to the presence of the bromine isotopes (⁷⁹Br and ⁸¹Br).

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References

- 1. 1-Cyclooctene, 3-bromo- | C8H13Br | CID 5365713 PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-Bromocyclooctene | C8H13Br | CID 549150 PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. syntheticpages.org [syntheticpages.org]
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